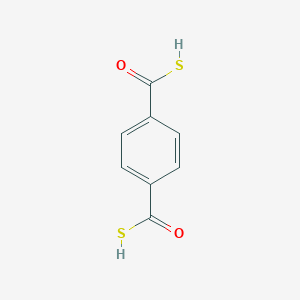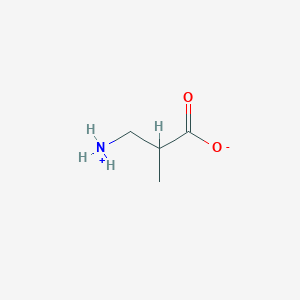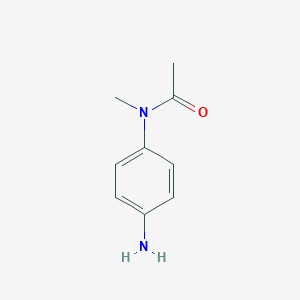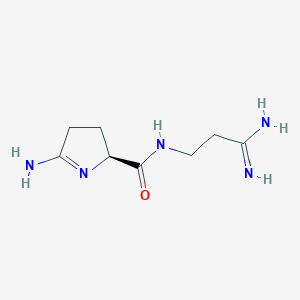
Noformicin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Noformicin can be synthesized through a series of chemical reactions involving the formation of its core structure, followed by the introduction of functional groups. The synthetic route typically involves the following steps:
Formation of the Pyrrolidine Ring: The synthesis begins with the formation of the pyrrolidine ring, which is a key component of this compound’s structure.
Introduction of Amino and Amidino Groups: The amino and amidino groups are introduced through a series of reactions involving amination and amidination.
Final Assembly: The final step involves the assembly of the complete this compound molecule through condensation reactions.
Industrial Production Methods: Industrial production of this compound involves the fermentation of Nocardia formica cultures under controlled conditions. The fermentation process is optimized to maximize the yield of this compound, followed by extraction and purification using chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions: Noformicin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Oxo derivatives of this compound.
Reduction Products: Reduced forms of this compound with altered functional groups.
Substitution Products: this compound derivatives with new functional groups introduced through substitution reactions.
Aplicaciones Científicas De Investigación
Noformicin has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its antiviral properties and potential use in antiviral therapies.
Medicine: Investigated for its potential as an antiviral agent against various viral infections.
Industry: Utilized in the development of antiviral coatings and materials.
Mecanismo De Acción
The mechanism of action of noformicin involves its interaction with viral enzymes, inhibiting their activity and preventing viral replication. This compound targets specific viral proteins and disrupts their function, leading to the inhibition of viral replication and spread .
Comparación Con Compuestos Similares
Streptamidine: Another amidine-containing compound with similar antiviral properties.
Baicalin: A natural flavonoid with antiviral activity.
Furocoumarin: A compound with antiviral and cytoprotective properties
Uniqueness of Noformicin: this compound is unique due to its specific structure and the presence of both amino and amidino groups, which contribute to its antiviral activity. Its production by Nocardia formica and its specific mechanism of action also set it apart from other similar compounds .
Propiedades
Número CAS |
155-38-4 |
|---|---|
Fórmula molecular |
C8H15N5O |
Peso molecular |
197.24 g/mol |
Nombre IUPAC |
(2S)-5-amino-N-(3-amino-3-iminopropyl)-3,4-dihydro-2H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C8H15N5O/c9-6(10)3-4-12-8(14)5-1-2-7(11)13-5/h5H,1-4H2,(H3,9,10)(H2,11,13)(H,12,14)/t5-/m0/s1 |
Clave InChI |
QGFXBZOMUMWGII-YFKPBYRVSA-N |
SMILES |
C1CC(=NC1C(=O)NCCC(=N)N)N |
SMILES isomérico |
C1CC(=N[C@@H]1C(=O)NCCC(=N)N)N |
SMILES canónico |
C1CC(=NC1C(=O)NCCC(=N)N)N |
Sinónimos |
(+,-)-2-amino-N-(2-amidinoethyl)-1- pyrroline-5-carboxamide N-(2-amidinoethyl)- 5-imino-2-pyrrolidinecarboxamide noformicin NOFORMICIN, (+)- noformicin, (DL)-isomer noformycin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


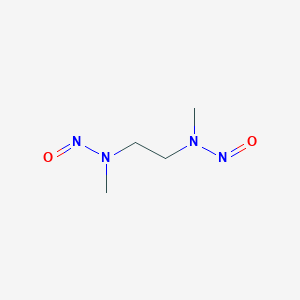
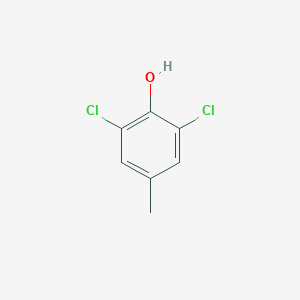
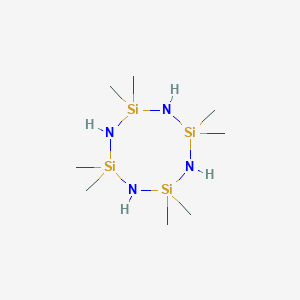
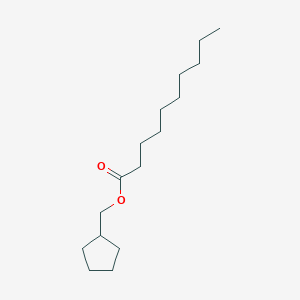
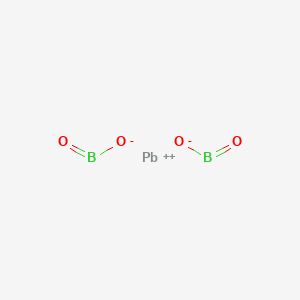
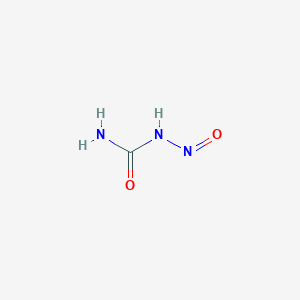
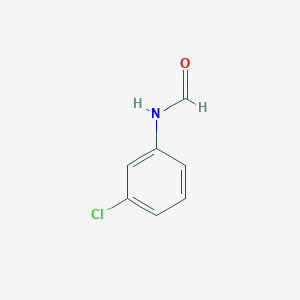
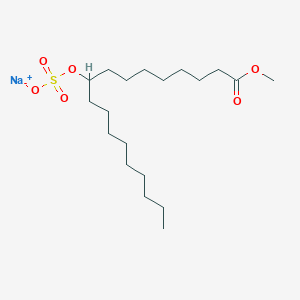
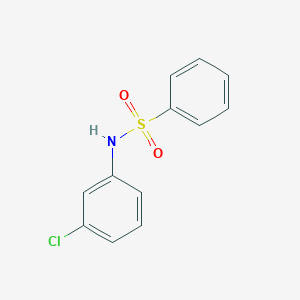
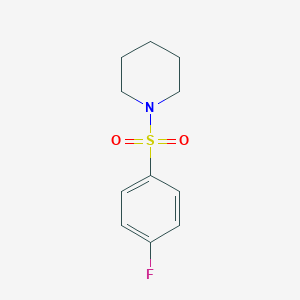
![Hexabenzo[bc,ef,hi,kl,no,qr]coronene](/img/structure/B86863.png)
